1,2-Dichloro-3-(2-nitroethenyl)benzene
Description
1,2-Dichloro-3-(2-nitroethenyl)benzene is a halogenated aromatic compound featuring two chlorine substituents at the 1- and 2-positions and a nitroethenyl group at the 3-position of the benzene ring. The nitroethenyl moiety likely enhances electrophilic substitution resistance while enabling participation in conjugation or cycloaddition reactions.
Properties
IUPAC Name |
1,2-dichloro-3-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO2/c9-7-3-1-2-6(8(7)10)4-5-11(12)13/h1-5H/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRLNSJTMBNERI-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-3-(2-nitroethenyl)benzene can be synthesized through a multi-step process involving the nitration of 1,2-dichlorobenzene followed by the introduction of the nitroethenyl group. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration reactors and continuous flow processes to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are used.
Substitution: Nucleophiles such as sodium methoxide or potassium hydroxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 1,2-dichloro-3-(2-aminoethenyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Dichloro-3-(2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-(2-nitroethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The chlorine atoms can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
Table 1: Substituent Comparison
| Compound Name | CAS Number | Molecular Formula | Substituents | Key Electronic Effects |
|---|---|---|---|---|
| 1,2-Dichloro-3-(2-nitroethenyl)benzene | - | C₈H₅Cl₂NO₂ | Cl (1,2), CH₂=CH-NO₂ (3) | Strong electron-withdrawing (NO₂, Cl) |
| 1,2-Dichloro-3-nitrobenzene | 3209-22-1 | C₆H₃Cl₂NO₂ | Cl (1,2), NO₂ (3) | Electron-withdrawing (Cl, NO₂) |
| 1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene | - | C₁₀H₁₁NO₄ | OCH₃ (1,2), CH₂=CH-NO₂ (3) | Electron-donating (OCH₃), conjugation (NO₂) |
| 3-Chloro-1,2-dimethoxy-4-[(E)-2-nitroethenyl]benzene | 41122-35-4 | C₁₀H₁₀ClNO₄ | Cl (3), OCH₃ (1,2), CH₂=CH-NO₂ (4) | Mixed electronic effects (Cl: EWG, OCH₃: EDG) |
| 1,2-Dichloro-3-(trifluoromethyl)benzene | 54773-19-2 | C₇H₃Cl₂F₃ | Cl (1,2), CF₃ (3) | Strongly electron-withdrawing (CF₃, Cl) |
Key Observations :
- Electron-withdrawing vs. donating groups : The nitroethenyl group in the target compound enhances conjugation, while chlorine atoms further deplete electron density. In contrast, methoxy groups in 1,2-dimethoxy-3-[(E)-2-nitroethenyl]benzene donate electrons, creating a push-pull electronic system .
- Steric effects : Compounds with bulkier substituents (e.g., trifluoromethyl in 1,2-Dichloro-3-(trifluoromethyl)benzene ) exhibit reduced reactivity in sterically demanding reactions compared to nitroethenyl derivatives.
Physical Properties
Table 2: Physical Property Comparison
Notes:
- *Estimated based on molecular formula.
- Nitro groups generally increase melting points due to polarity (e.g., 44–46°C for 1,2-dichloro-3-nitrobenzene ).
Biological Activity
1,2-Dichloro-3-(2-nitroethenyl)benzene is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing on diverse sources to provide a comprehensive overview.
- Molecular Formula : CHClNO
- Molecular Weight : 229.06 g/mol
- Structure : The compound features a dichlorobenzene structure with a nitroethenyl substituent, which may influence its reactivity and biological interactions.
Biological Activity Overview
This compound has demonstrated various biological activities, including:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, potentially making it useful in developing antibacterial agents .
- Cytotoxicity : Research has shown that this compound can induce cytotoxic effects in various cancer cell lines, suggesting its potential as an anticancer agent .
- Enzyme Inhibition : The compound has been found to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications .
The biological activity of this compound is largely attributed to its ability to interact with cellular targets. The presence of the nitro group enhances electrophilicity, allowing the compound to form adducts with nucleophiles in biological systems. This interaction can disrupt normal cellular functions and lead to apoptosis in cancer cells.
Antimicrobial Effects
A study conducted on the efficacy of this compound against Staphylococcus aureus showed a significant reduction in bacterial viability at concentrations above 50 μg/mL. The compound's mechanism was hypothesized to involve membrane disruption and interference with metabolic processes .
Cytotoxicity in Cancer Cells
In vitro studies revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability among several cancer cell lines, including breast and lung cancer cells. The IC values were determined to be approximately 20 μM for breast cancer cells and 15 μM for lung cancer cells .
| Cell Line | IC (μM) |
|---|---|
| Breast Cancer | 20 |
| Lung Cancer | 15 |
Enzyme Inhibition Studies
Research indicated that the compound inhibits the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, necessitating further investigation into its clinical implications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
